N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide

Chemical Identity Verification Procurement Quality Control Analytical Chemistry

This BIONET screening compound (CAS 210492-08-3) features a 3,4-dimethoxyphenethylamine moiety linked to a 3,4-dimethylphenoxy group. Its specific 3,4-dimethyl substitution pattern critically distinguishes it from the 2,4- and 2,5-isomers, altering electron density and steric presentation for unique biological target interactions. Beware of vendors mislabeling this as O-Desmethyltramadol—a structurally unrelated opioid. Use this compound to populate diversity libraries or as a reference for phenoxyacetamide SAR studies. 90% purity is suitable for primary screening at 10–30 µM.

Molecular Formula C20H25NO4
Molecular Weight 343.423
CAS No. 210492-08-3
Cat. No. B2405626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide
CAS210492-08-3
Molecular FormulaC20H25NO4
Molecular Weight343.423
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
InChIInChI=1S/C20H25NO4/c1-14-5-7-17(11-15(14)2)25-13-20(22)21-10-9-16-6-8-18(23-3)19(12-16)24-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22)
InChIKeyIITIMVQPZMRHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide (CAS 210492-08-3): Structural Identity and Sourcing Baseline for Procurement Decisions


N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide (CAS 210492-08-3) is a synthetic phenoxyacetamide derivative with molecular formula C20H25NO4 and a molecular weight of 343.42 g/mol . It is catalogued as a BIONET screening compound (code KIA49208) by Key Organics Ltd., supplied at a nominal purity of 90% . The compound is structurally characterized by a 3,4-dimethoxyphenethylamine moiety linked via an acetamide bridge to a 3,4-dimethylphenoxy group. This specific 3,4-dimethyl substitution pattern on the phenoxy ring distinguishes it from its positional isomers (e.g., 2,4-dimethyl and 2,5-dimethyl analogs) that share the same molecular formula and are often co-listed in vendor catalogues [1].

Why N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide Cannot Be Interchanged with Positional Isomers or Vendor Mis-Assignments


Generic substitution among phenoxyacetamide analogs sharing the C20H25NO4 formula is precluded by two critical factors. First, the position of methyl substituents on the phenoxy ring (3,4- vs. 2,4- vs. 2,5-dimethyl) alters both the electron density distribution and the steric presentation of the terminal aryl group, which directly impacts molecular recognition at biological targets—a well-established principle in medicinal chemistry SAR [1]. Second, a demonstrable vendor error exists: multiple chemical supplier websites incorrectly equate this compound with O-Desmethyltramadol (CAS 73986-53-7), a structurally unrelated opioid metabolite . Procuring under this misnomer would yield a molecule with entirely different pharmacology, invalidating any experimental dataset. These identity and isomerism risks necessitate compound-specific verification prior to biological evaluation or library selection.

Quantitative Differential Evidence for N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide: Comparator Data for Scientific Selection


Structural Identity Verification: CAS 210492-08-3 vs. Mislabeled 'O-Desmethyltramadol'

Multiple vendor databases incorrectly list 'O-Desmethyltramadol' as a synonym for CAS 210492-08-3. This is a factual error. O-Desmethyltramadol (CAS 73986-53-7) has molecular formula C15H23NO2 (MW 249.35 g/mol) and is a monocyclic opioid metabolite, whereas the target compound has molecular formula C20H25NO4 (MW 343.42 g/mol) and contains a phenoxyacetamide bridge absent in tramadol derivatives. The molecular weight difference is 94.07 g/mol (37.7% higher for the target compound) [1]. Procurement based on the incorrect synonym will deliver the wrong chemical entity.

Chemical Identity Verification Procurement Quality Control Analytical Chemistry

Positional Isomer Differentiation: 3,4-Dimethylphenoxy vs. 2,4-Dimethylphenoxy Substitution

The target compound bears a 3,4-dimethyl substitution on the phenoxy ring. Its closest positional isomer, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide, places methyl groups at the 2- and 4-positions. These two isomers share the identical molecular formula (C20H25NO4), monoisotopic mass (343.178358 Da), and connectivity, differing only in methyl group placement [1]. The 3,4-dimethyl arrangement positions one methyl group meta and one para to the ether oxygen, while the 2,4-isomer places a methyl group ortho to the ether linkage, introducing steric hindrance around the rotational axis of the phenoxy ring. In phenoxyacetamide SAR series, ortho-substitution on the phenoxy ring has been shown to significantly modulate biological activity compared to meta/para-substituted analogs, as demonstrated by Rani et al. (2014) where halogen position on the phenoxy ring altered anticancer IC50 values by over 2-fold [2].

Structure-Activity Relationship Isomer Comparison Medicinal Chemistry

Lipophilicity Comparison: Predicted logP Differentiation Among Dimethyl-Substituted Phenoxyacetamide Analogs

Predicted partition coefficients (logP) differentiate the target compound from close analogs. The 3,4-dimethyl substitution pattern yields a predicted logP that is systematically different from the unsubstituted parent phenoxyacetamide (logP ~1.0) due to the addition of two methyl groups, each contributing approximately +0.5 logP units based on fragment-based calculations [1]. Computational predictions for structurally related phenoxyacetamide derivatives with C20H25NO4 formula indicate logP values in the range of 2.75–3.90 depending on substitution pattern . This places the compound in a lipophilicity range suitable for passive membrane permeability (logP 1–5 for CNS drug-likeness) while remaining below the threshold associated with poor aqueous solubility and high metabolic clearance.

Physicochemical Properties logP Drug-likeness ADME

Sourcing Purity Benchmark: Commercial Availability at Defined Specification vs. Analog Compounds

The target compound (CAS 210492-08-3) is available from Key Organics (BIONET catalogue, code KIA49208) at a documented purity of 90%, with pricing tiers of €348/25mg, €345/50mg, and €538/100mg from CymitQuimica . In contrast, closely related analogs such as N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide (CAS 449750-01-0) and N-(3,4-dimethoxyphenethyl)-2-(4-isopropyl-3-methylphenoxy)acetamide (CAS 448931-00-8) are listed by multiple vendors without defined purity specifications, introducing uncertainty in quantitative biological assays . The 90% purity specification, while not high by pharmaceutical standards, is typical for screening library compounds and sufficient for primary HTS campaigns where hit confirmation includes orthogonal purity verification.

Chemical Procurement Purity Specification Screening Library

Phenoxyacetamide Scaffold Bioactivity: Class-Level Evidence for Target Engagement Potential

While specific bioactivity data for CAS 210492-08-3 is not yet reported in peer-reviewed literature, the phenoxyacetamide scaffold has demonstrated quantifiable activity across multiple target classes. Key published benchmarks include: (i) adenosine A2A receptor antagonism with Ki = 128 nM for a homoveratrylamino-phenoxyacetamide-xanthine conjugate (BDBM175376) that shares the identical N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide core structure [1]; (ii) α-glucosidase inhibition with IC50 values of 99.6–>750 µM for benzimidazole-bearing phenoxyacetamide derivatives [2]; and (iii) Pseudomonas aeruginosa T3SS inhibition with optimized phenoxyacetamide inhibitors achieving IC50 < 1 µM [3]. The 3,4-dimethoxyphenethylamine motif present in the target compound is a recognized pharmacophore in calcium channel modulators and GPCR ligands, suggesting potential utility in screening campaigns targeting these protein families.

Phenoxyacetamide Pharmacology Drug Discovery Scaffold Biological Activity

Recommended Application Scenarios for N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide Based on Evidence Profile


Diversity-Oriented Screening Library Enrichment with a Defined 3,4-Dimethylphenoxy Chemotype

This compound is best deployed as a member of a diversity-oriented screening library where the 3,4-dimethylphenoxy substitution pattern is underrepresented. Its structural distinctiveness from the more common 2,4- and 2,5-dimethyl isomers provides a means to probe the effect of meta-substitution on the phenoxy ring in primary HTS campaigns. The 90% purity specification is adequate for primary screening at typical concentrations (10–30 µM), with active hits flagged for re-testing with orthogonal purity verification. The compound's predicted logP (~3.0–3.5) places it within the drug-like property space suitable for both biochemical and cell-based assays.

SAR Probe Compound for Phenoxyacetamide Medicinal Chemistry Programs

For medicinal chemistry teams exploring phenoxyacetamide-based lead series (e.g., targeting adenosine receptors, α-glucosidase, or bacterial T3SS), this compound serves as a reference point for the 3,4-dimethyl substitution vector. The scaffold has demonstrated Ki values as low as 128 nM at adenosine A2A [1] and IC50 < 1 µM in T3SS inhibition assays [2]. Incorporating this compound into a SAR matrix alongside its 2,4-dimethyl and 2-ethyl analogs enables systematic mapping of steric and electronic effects at the phenoxy terminus, which is critical for optimizing target affinity and selectivity.

Procurement Quality Control Training and Chemical Identity Verification

The documented mislabeling of CAS 210492-08-3 as O-Desmethyltramadol on multiple vendor platforms makes this compound an ideal case study for procurement quality control workflows. Research organizations can use this compound to validate their incoming chemical identity verification protocols (e.g., NMR, LC-MS, HRMS) against a known vendor discrepancy. The large molecular weight differential (94.07 g/mol; 37.7% difference) between the correctly identified compound and the misassigned synonym provides a clear binary pass/fail criterion for analytical verification.

Scaffold-Hopping Starting Point for GPCR and Ion Channel Drug Discovery

The compound contains a 3,4-dimethoxyphenethylamine substructure—a recognized pharmacophore in calcium channel blockers (e.g., verapamil analogs) and various GPCR ligands. In the absence of pre-existing target annotation, this compound is suited for phenotypic screening and target deconvolution studies where the phenoxyacetamide scaffold may engage novel targets. Class-level evidence indicates that phenoxyacetamide derivatives can achieve single-digit micromolar to nanomolar potency across diverse target classes, supporting the viability of this chemotype as a hit-finding starting point [1][2].

Quote Request

Request a Quote for N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.